Neomycin,(S)

Description

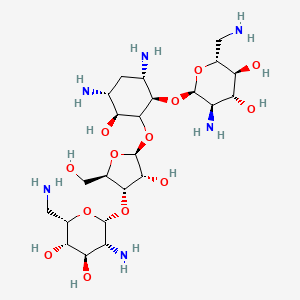

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20?,21-,22-,23+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBHMTALBVVCIT-DADFFHKJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46N6O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Properties of Neomycin Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical properties of neomycin sulfate (B86663), an aminoglycoside antibiotic. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and related fields. This guide details the mechanism of action, antimicrobial spectrum, pharmacokinetics, resistance mechanisms, and toxicity of neomycin sulfate, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding.

Mechanism of Action

Neomycin sulfate exerts its bactericidal effect primarily by inhibiting bacterial protein synthesis.[1] The process begins with the antibiotic penetrating the bacterial cell wall, a step facilitated by both passive diffusion and active transport that utilizes the electrochemical gradient across the bacterial cell membrane.[2] Once inside the cytoplasm, neomycin sulfate irreversibly binds to the 30S ribosomal subunit.[3] Specifically, it targets the A-site on the 30S subunit, which leads to a misreading of the mRNA codon.[2] This misinterpretation results in the incorporation of incorrect amino acids into the nascent polypeptide chain, leading to the production of nonfunctional or toxic proteins.[4] Furthermore, this binding can also inhibit the translocation of the ribosome along the mRNA, further stalling protein synthesis and ultimately leading to bacterial cell death.[2]

Beyond its primary antibacterial activity, neomycin sulfate also exhibits other biochemical properties. It is known to have a high binding affinity for phosphatidylinositol 4,5-bisphosphate (PIP2), a key phospholipid in cell membranes.[5] This interaction allows neomycin to act as an inhibitor of phospholipase C (PLC), an enzyme involved in various cellular signaling pathways.[6] Additionally, neomycin has been shown to affect ion channels, including blocking voltage-sensitive Ca2+ channels.[7]

Caption: Mechanism of action of neomycin sulfate, from cell entry to bacterial death.

Antimicrobial Spectrum

Neomycin sulfate has a broad spectrum of activity, primarily against Gram-negative aerobic bacteria, and is also effective against some Gram-positive bacteria.[8] It is generally not effective against anaerobic bacteria, fungi, or viruses.[8]

| Category | Susceptible Organisms | Resistant/Less Susceptible Organisms |

| Gram-Negative Aerobes | Escherichia coli[8], Klebsiella pneumoniae[8], Proteus species[8], Enterobacter species[8], Haemophilus influenzae[9], Neisseria species[9], Moraxella lacunata[9] | Serratia species[9], Pseudomonas aeruginosa (variable, can develop resistance)[9] |

| Gram-Positive Aerobes | Staphylococcus aureus[8], Staphylococcus epidermidis[9] | Most Streptococcus species[9] |

Quantitative Data

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. The MIC values for neomycin sulfate can vary depending on the bacterial strain and the testing methodology.

| Organism | MIC Range (µg/mL) | Notes |

| Escherichia coli | <8 - >4096 | A wide range has been reported, with many clinical isolates from pigs showing high resistance (MICs of 64 to ≥4,096 µg/mL).[10] |

| Staphylococcus aureus | 0.5 - >128 | A neomycin- and mupirocin-susceptible clinical isolate (UAMS-1) showed an MIC of 0.5 µg/mL, while a resistant isolate (USA300) had an MIC >128 µg/mL.[4] |

| Pseudomonas aeruginosa | 4 - 512 | One strain (IID1130) had an initial MIC of 4 µg/mL but could develop adaptive resistance to survive at much higher concentrations.[1] Another resistant strain showed an MIC of 512 µg/mL.[1] |

Pharmacokinetic Properties

Neomycin is poorly absorbed from the gastrointestinal tract, which is a key feature of its pharmacokinetic profile.[1] Consequently, orally administered neomycin primarily acts locally within the gut.[1]

| Parameter | Value (in swine) | Route of Administration |

| Elimination Half-life (t½) | 12.43 ± 7.63 hours | Oral[10] |

| Elimination Half-life (t½) | 5.87 ± 1.12 hours | Intravenous[10] |

| Maximum Concentration (Cmax) | 0.11 ± 0.07 µg/mL | Oral[10] |

| Maximum Concentration (Cmax) | 15.80 ± 1.32 µg/mL | Intravenous[10] |

| Time to Cmax (Tmax) | 1.92 ± 0.97 hours | Oral[10] |

| Time to Cmax (Tmax) | 0.30 ± 0.38 hours | Intravenous[10] |

| Absolute Bioavailability | 4.84% ± 0.03 | Oral[10] |

| Protein Binding | 0-30% | - |

| Metabolism | Negligible | - |

| Excretion | ~97% unchanged in feces (oral); absorbed fraction via kidneys | Oral[1] |

Data from a study in swine and may not be directly extrapolated to humans.

Mechanisms of Resistance

Bacterial resistance to neomycin, as with other aminoglycosides, can occur through several mechanisms. The most common is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs).[2] These enzymes can be phosphotransferases, acetyltransferases, or nucleotidyltransferases that alter the structure of neomycin, preventing it from binding to the ribosome. Resistance can also arise from alterations in the bacterial ribosome, specifically mutations in the 30S subunit, which reduce the binding affinity of the drug.[2] Other mechanisms include reduced uptake or active efflux of the antibiotic from the bacterial cell.[2]

Caption: The main mechanisms of bacterial resistance to neomycin sulfate.

Toxicity

The clinical use of neomycin sulfate is limited by its potential for significant toxicity, particularly nephrotoxicity (kidney damage) and ototoxicity (damage to the inner ear). These toxic effects are a major concern, especially with systemic administration, and are the primary reason why neomycin is often restricted to topical or oral use for local gastrointestinal effects.[2] The risk of toxicity is dose-dependent and increases with the duration of therapy. Patients with pre-existing renal impairment are at a higher risk. Ototoxicity can manifest as hearing loss or vestibular dysfunction and may be irreversible.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of neomycin sulfate against a bacterial isolate.

1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth). c. Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Neomycin Sulfate Dilutions: a. Prepare a stock solution of neomycin sulfate in a suitable sterile solvent (e.g., sterile water). b. In a 96-well microtiter plate, perform serial two-fold dilutions of the neomycin sulfate stock solution in the broth medium to achieve the desired concentration range.

3. Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well of the microtiter plate containing the neomycin sulfate dilutions. b. Include a positive control well (bacteria with no antibiotic) and a negative control well (broth medium only). c. Seal the plate and incubate at 37°C for 16-20 hours.

4. Interpretation of Results: a. After incubation, visually inspect the wells for turbidity (bacterial growth). b. The MIC is the lowest concentration of neomycin sulfate at which there is no visible growth.

Caption: Workflow for antimicrobial susceptibility testing using broth microdilution.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

1. Cell Seeding: a. Culture a suitable mammalian cell line (e.g., hepatocytes) in appropriate medium. b. Seed the cells into a 96-well plate at a predetermined density (e.g., 2x10⁶ cells/well) and incubate for 24 hours to allow for cell attachment.

2. Compound Exposure: a. Prepare serial dilutions of neomycin sulfate in the cell culture medium. b. Remove the old medium from the cells and add the medium containing the different concentrations of neomycin sulfate. c. Include a vehicle control (cells treated with the solvent used for the drug) and a blank control (medium only). d. Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation: a. After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL. b. Incubate the plate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

4. Solubilization and Absorbance Measurement: a. Carefully remove the MTT-containing medium. b. Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. c. Measure the absorbance of each well using a microplate reader at a wavelength of around 570 nm.

5. Data Analysis: a. The absorbance values are proportional to the number of viable cells. b. Calculate the percentage of cell viability for each neomycin sulfate concentration relative to the vehicle control. c. The half-maximal inhibitory concentration (IC₅₀) can be determined from the dose-response curve.

References

- 1. Adaptive Cross-Resistance to Aminoglycoside Antibiotics in Pseudomonas aeruginosa Induced by Topical Dosage of Neomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Neomycin Sulfate Improves the Antimicrobial Activity of Mupirocin-Based Antibacterial Ointments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of neomycin dosing regimens for treating enterotoxigenic Escherichia coli-related post-weaning diarrhoea in a Danish nursery pig herd not using medicinal zinc oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Staphylococcus aureus resistance to topical antimicrobials in atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Minimal inhibitory concentration of neomycin - Bacteria Escherichia coli - BNID 100765 [bionumbers.hms.harvard.edu]

- 8. Genetic background of neomycin resistance in clinical Escherichia coli isolated from Danish pig farms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. Evidence-Based Treatment of Pseudomonas aeruginosa Infections: A Critical Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Neomycin on the Bacterial 30S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neomycin, a member of the aminoglycoside class of antibiotics, exerts its potent bactericidal activity by targeting the bacterial ribosome, a crucial cellular machine responsible for protein synthesis. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning neomycin's interaction with the 30S ribosomal subunit. By binding to a specific site on the 16S ribosomal RNA (rRNA), neomycin disrupts the fidelity of translation, leading to the synthesis of non-functional proteins and ultimately, bacterial cell death. This document details the binding kinetics, the structural basis of the interaction, the downstream consequences on protein synthesis, and the experimental methodologies used to elucidate these processes.

Introduction

The rise of antibiotic resistance necessitates a thorough understanding of the mechanisms of action of existing antibiotics to guide the development of new and more effective therapeutics. Neomycin, a broad-spectrum aminoglycoside, has been in clinical use for decades, primarily for topical applications and gut sterilization due to systemic toxicity.[1][2] Its primary target is the bacterial 30S ribosomal subunit, a key player in the initiation and elongation phases of protein synthesis.[1][2][3] This guide delves into the intricate molecular details of how neomycin disrupts the function of this vital cellular component.

The Binding of Neomycin to the 30S Ribosomal Subunit

Neomycin's primary mechanism of action begins with its high-affinity binding to the A-site (aminoacyl-tRNA site) of the 16S rRNA, a major component of the 30S ribosomal subunit.[4][5] This interaction is highly specific and is crucial for the antibiotic's inhibitory effects.

The A-Site Binding Pocket

The binding site for neomycin is a highly conserved region within helix 44 (h44) of the 16S rRNA.[6] This pocket is characterized by a specific three-dimensional structure that accommodates the neomycin molecule. Key nucleotides involved in this interaction include A1408, G1491, A1492, and G1494.[6][7] The neamine (B104775) core (rings I and II) of the neomycin molecule is the primary determinant of binding specificity to the A-site.[4][8]

Molecular Interactions

The binding of neomycin to the A-site is stabilized by a network of hydrogen bonds and electrostatic interactions between the amino groups of the antibiotic and the phosphate (B84403) backbone and bases of the rRNA.[7] Specifically, rings I and II of neomycin are critical for specific recognition of the A-site.[4][8] The additional rings (III and IV) of neomycin contribute to the overall binding affinity, with each additional ring increasing the strength of the interaction.[7]

Consequences of Neomycin Binding

The binding of neomycin to the ribosomal A-site has several profound consequences on the process of protein synthesis, ultimately leading to a bactericidal effect.

Induction of Codon Misreading

One of the hallmark effects of neomycin is the induction of codon misreading.[1][9] By binding to the A-site, neomycin stabilizes a conformation of the ribosome that mimics the state adopted upon binding of a cognate tRNA. This leads to the flipping out of two key adenine (B156593) residues, A1492 and A1493, from helix 44.[7] This conformational change reduces the decoding fidelity, allowing near-cognate and non-cognate aminoacyl-tRNAs to be accepted into the A-site, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain.[1][10] The production of these aberrant proteins disrupts cellular functions and contributes to cell death.[1]

Inhibition of Translocation

Neomycin also inhibits the translocation step of elongation, where the ribosome moves along the mRNA to the next codon.[1][7] This inhibition is thought to occur by restricting the conformational changes in the ribosome that are necessary for the movement of the tRNAs from the A and P sites to the P and E sites, respectively.[11]

Inhibition of Ribosome Recycling

Emerging evidence suggests that neomycin can also interfere with ribosome recycling, the process that disassembles the post-termination ribosomal complex to allow the subunits to participate in new rounds of translation.[12]

Inhibition of 30S Subunit Assembly

At higher concentrations, neomycin has been shown to inhibit the assembly of the 30S ribosomal subunit itself.[10][13] This adds another layer to its multifaceted mechanism of action.

Quantitative Data

The interaction of neomycin with the bacterial ribosome and its subsequent effects on protein synthesis have been quantified through various biochemical and biophysical assays.

| Parameter | Value | Organism/System | Reference |

| IC50 for Translation | 50 ± 9 nM | E. coli in vitro translation system | [2] |

| 14-20 nM | E. coli 70S ribosomes in vitro | [14] | |

| 2.5 µg/mL | Staphylococcus aureus | [1] | |

| IC50 for 30S Subunit Formation | Equal to IC50 for translation | Staphylococcus aureus | [1] |

| Dissociation Constant (Kd) for A-site RNA | 4 ± 1 nM | Model A-site RNA | [5] |

| Dissociation Constant (Kd) for 30S Subunit | 0.5 µM (Neomycin) | [7] | |

| 100 µM (Neamine) | [7] | ||

| Viable Cell Number IC50 | 2 µg/mL | Staphylococcus aureus | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of neomycin and a general workflow for studying its effects.

Caption: Mechanism of action of neomycin on the bacterial ribosome.

Caption: A generalized experimental workflow for studying neomycin's inhibitory effects.

Experimental Protocols

A variety of sophisticated experimental techniques have been employed to dissect the mechanism of action of neomycin. Below are overviews of some key methodologies.

In Vitro Translation Inhibition Assay

This assay measures the ability of neomycin to inhibit protein synthesis in a cell-free system.

-

Preparation of Cell-Free Extract: Bacterial cells (e.g., E. coli) are grown to mid-log phase, harvested, and lysed. The lysate is then centrifuged to remove cell debris, and the supernatant containing ribosomes, tRNAs, aminoacyl-tRNA synthetases, and other necessary factors is collected.

-

Assay Reaction: The cell-free extract is incubated with a template mRNA (e.g., encoding luciferase or another reporter protein), a mixture of amino acids (one of which is radiolabeled, e.g., [35S]-methionine), an energy source (ATP and GTP), and varying concentrations of neomycin.

-

Measurement of Protein Synthesis: The reaction is stopped, and the amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid into polypeptides, typically by trichloroacetic acid (TCA) precipitation followed by scintillation counting. The IC50 value, the concentration of neomycin that inhibits protein synthesis by 50%, can then be determined.

Ribosome Footprinting

This technique maps the positions of ribosomes on mRNA transcripts at a genome-wide scale, providing insights into how antibiotics affect translation elongation.

-

Cell Treatment and Lysis: Bacterial cultures are treated with neomycin for a defined period. Translation is then arrested, often by the addition of another antibiotic like chloramphenicol, and the cells are rapidly lysed.

-

Nuclease Digestion: The cell lysate is treated with ribonucleases (e.g., RNase I) to degrade mRNA that is not protected by ribosomes.

-

Ribosome Isolation: The ribosome-protected mRNA fragments (footprints) are isolated by sucrose (B13894) density gradient centrifugation or size-exclusion chromatography.

-

Library Preparation and Sequencing: The footprints are purified, and a sequencing library is prepared. This involves ligating adapters to the RNA fragments, reverse transcription to cDNA, and PCR amplification. The library is then sequenced using next-generation sequencing.

-

Data Analysis: The sequencing reads are mapped to the bacterial genome to determine the density and position of ribosomes on each mRNA. This can reveal sites of ribosome stalling caused by neomycin.

Single-Molecule Fluorescence Resonance Energy Transfer (smFRET)

smFRET allows for the real-time observation of conformational dynamics of individual ribosomes upon neomycin binding.

-

Fluorescent Labeling: Ribosomal proteins or tRNAs are site-specifically labeled with a donor and an acceptor fluorophore (e.g., Cy3 and Cy5). The distance between these fluorophores is sensitive to conformational changes in the ribosome.

-

Immobilization: The labeled ribosomes are immobilized on a microscope slide.

-

Data Acquisition: The immobilized ribosomes are illuminated with a laser, and the fluorescence emission from both the donor and acceptor fluorophores is recorded over time using a sensitive camera.

-

FRET Calculation and Analysis: The FRET efficiency, which is related to the distance between the fluorophores, is calculated for individual ribosomes. Changes in FRET efficiency in the presence of neomycin reveal how the antibiotic affects the conformational landscape and dynamics of the ribosome.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM provides high-resolution structural information about the ribosome-neomycin complex.

-

Complex Formation: Purified 30S ribosomal subunits are incubated with a molar excess of neomycin to ensure saturation of the binding site.

-

Vitrification: A small volume of the ribosome-neomycin complex solution is applied to an EM grid, blotted to create a thin film, and then rapidly plunged into liquid ethane (B1197151) to vitrify the sample, preserving the native structure.

-

Data Collection: The vitrified grids are imaged in a transmission electron microscope at cryogenic temperatures. A large number of images of individual ribosomal particles in different orientations are collected.

-

Image Processing and 3D Reconstruction: The particle images are computationally aligned and classified to generate 2D class averages. These are then used to reconstruct a 3D map of the ribosome-neomycin complex.

-

Model Building and Analysis: An atomic model of the 30S subunit and neomycin is fitted into the 3D map to visualize the precise interactions between the antibiotic and the rRNA at near-atomic resolution.

Conclusion

Neomycin's mechanism of action on the bacterial 30S ribosomal subunit is a multifaceted process involving high-affinity binding to the 16S rRNA A-site, which in turn leads to a cascade of detrimental effects on protein synthesis, including codon misreading and inhibition of translocation. The detailed understanding of these molecular interactions, elucidated through a combination of biochemical, biophysical, and structural biology techniques, provides a solid foundation for the rational design of novel aminoglycoside antibiotics that can overcome existing resistance mechanisms and offer improved therapeutic profiles. Further research into the dynamic aspects of the ribosome-neomycin interaction will continue to refine our understanding and pave the way for the development of next-generation antibacterial agents.

References

- 1. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric control of the ribosome by small-molecule antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Single Molecule Fluorescence Measurements of Ribosomal Translocation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rapid Synthesis, RNA Binding, and Antibacterial Screening of a Peptidic-Aminosugar (PA) Library - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interaction of Neomycin with Ribosomes and Ribosomal Ribonucleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cryo-electron microscopy structure of the 30S subunit in complex with the YjeQ biogenesis factor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Single-Molecule Observations of Ribosome Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of a 30S ribosomal subunit assembly intermediate found in Escherichia coli cells growing with neomycin or paromomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Neomycin,(S) binding affinity to duplex RNA and DNA structures

An In-depth Technical Guide on the Binding Affinity of Neomycin to Duplex RNA and DNA Structures

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neomycin, an aminoglycoside antibiotic, exhibits a strong binding affinity for structured RNA molecules, a characteristic that underpins its mechanism of action in inhibiting protein synthesis by targeting the ribosomal RNA A-site. This technical guide provides a comprehensive overview of the binding affinity of neomycin to both duplex RNA and DNA structures. It has been established that neomycin preferentially binds to A-form nucleic acid structures, which are characteristic of RNA duplexes.[1][2][3] This preference is driven by a combination of electrostatic interactions and specific hydrogen bonding. The binding affinity is significantly influenced by environmental factors such as pH and salt concentration. This document summarizes key quantitative data, details common experimental protocols for assessing binding affinity, and provides visualizations of the experimental workflows.

Quantitative Binding Affinity Data

The interaction of neomycin with duplex RNA and DNA has been quantified using various biophysical techniques. The following tables summarize the key binding parameters from several studies.

Table 1: Neomycin Binding to RNA Duplexes

| RNA Target | Technique | Binding Constant (Ka, M-1) | Dissociation Constant (Kd) | ΔTm (°C) | Conditions | Reference |

| A-site model RNA | Isothermal Titration Calorimetry (ITC) | - | - | 12.0 | pH 6.0, 60 mM Na+ | [4] |

| A-site model RNA | Isothermal Titration Calorimetry (ITC) | - | - | 4.6 | pH 7.0, 60 mM Na+ | [4] |

| Neomycin aptamer N1 | Fluorescence Spectroscopy | - | 10 ± 2.0 nM | - | Not specified | [5][6] |

| HIV-1 DIS | Isothermal Titration Calorimetry (ITC) | - | ~30 nM | - | 25 mM K-acetate, 2 mM Mg-acetate, 20 mM Na-cacodylate, pH 7.0 | [7] |

| T Box Antiterminator Model RNA | Fluorescence Resonance Energy Transfer (FRET) | 3.8 x 105 M-1 | 2.6 µM | - | 50 mM Tris-HCl, pH 7.5, 100 mM KCl | [8] |

Table 2: Neomycin Binding to DNA Duplexes and G-Quadruplexes

| DNA Target | Technique | Binding Constant (Ka, M-1) | Stoichiometry (Neomycin:DNA) | ΔTm (°C) | Conditions | Reference |

| d(GGGGCCCC) | Isothermal Titration Calorimetry (ITC) | Hierarchy: neomycin > paromomycin (B158545) > ribostamycin | - | Decreases with increasing pH and Na+ | pH dependent | [9] |

| Parallel G-quadruplex (dTG4T) | Isothermal Titration Calorimetry (ITC) | (0.48-2.33) x 108 M-1 (Event 1) | ~0.5 (Event 1) | - | pH 7.0, 30-90 mM salt | [2][10] |

| Parallel G-quadruplex (dTG4T) | Isothermal Titration Calorimetry (ITC) | (1.07-11.70) x 105 M-1 (Event 2) | ~1.5 (Event 2) | - | pH 7.0, 30-90 mM salt | [2][10] |

| AT-rich duplex (poly(dA)·poly(dT)) | Isothermal Titration Calorimetry (ITC) | ~108 M-1 (for dimer) | 1:1 (for dimer) | Stabilizes duplex | 100 mM KCl | [11] |

| GC-rich duplex | Isothermal Titration Calorimetry (ITC) | Lower affinity than AT-rich | - | - | Not specified | [11] |

Experimental Protocols

The determination of neomycin's binding affinity to nucleic acids relies on several key biophysical techniques. Detailed methodologies for these experiments are provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n).

Methodology:

-

Sample Preparation: The nucleic acid (RNA or DNA) is dissolved in a suitable buffer (e.g., 10 mM sodium cacodylate, 0.1 mM EDTA, 100 mM NaCl, pH 7.0) to a final concentration of approximately 10-20 µM. Neomycin is dissolved in the same buffer to a concentration of 100-200 µM. Both solutions are degassed prior to use to prevent air bubbles in the calorimeter cell.

-

Instrumentation: A microcalorimeter, such as a MicroCal VP-ITC, is used. The sample cell (containing the nucleic acid) and the reference cell (containing buffer) are equilibrated at the desired temperature (e.g., 25°C).

-

Titration: The neomycin solution is loaded into a syringe and injected in small aliquots (e.g., 5-10 µL) into the sample cell containing the nucleic acid solution. The heat change for each injection is measured.

-

Data Analysis: The integrated heat changes are plotted against the molar ratio of neomycin to nucleic acid. The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site or two-site binding model) to extract the thermodynamic parameters (Ka, ΔH, and n).[4][12]

UV Thermal Denaturation (Melting) Studies

This technique is used to determine the melting temperature (Tm) of a nucleic acid duplex, which is the temperature at which half of the duplex strands have dissociated. An increase in Tm in the presence of a ligand indicates binding and stabilization of the duplex.

Methodology:

-

Sample Preparation: A solution of the nucleic acid duplex (e.g., 1-5 µM) is prepared in a buffer solution, both in the absence and presence of varying concentrations of neomycin.

-

Measurement: The absorbance of the solution at 260 nm (for DNA) or 274 nm (for some RNAs) is monitored as the temperature is slowly increased at a constant rate (e.g., 0.5°C/min).[4]

-

Data Analysis: The melting temperature (Tm) is determined from the midpoint of the sigmoidal melting curve. The change in melting temperature (ΔTm = Tm with neomycin - Tm without neomycin) is calculated to assess the extent of stabilization.

Fluorescence Spectroscopy

Fluorescence-based assays are highly sensitive and can provide information on binding affinity and conformational changes upon ligand binding.

Methodology:

-

Fluorescent Labeling: The nucleic acid can be intrinsically fluorescent or labeled with a fluorescent probe. Alternatively, a fluorescent intercalator displacement (FID) assay can be used, where a fluorescent dye that binds to the nucleic acid is displaced by the ligand, leading to a change in fluorescence.[10]

-

Titration: The fluorescently labeled nucleic acid is titrated with increasing concentrations of neomycin.

-

Measurement: The fluorescence emission spectrum is recorded after each addition of neomycin. Changes in fluorescence intensity, quantum yield, lifetime, or anisotropy are monitored.

-

Data Analysis: The change in the fluorescence signal is plotted against the neomycin concentration, and the data are fitted to a binding equation to determine the dissociation constant (Kd).

Molecular Interactions and Signaling

Neomycin's binding to nucleic acids is primarily driven by electrostatic interactions between the positively charged amino groups of the antibiotic and the negatively charged phosphate (B84403) backbone of the RNA or DNA.[12] The binding is also characterized by the formation of specific hydrogen bonds between the hydroxyl and amino groups of neomycin and the functional groups of the nucleotide bases and sugars.[13][14]

The interaction of neomycin with its RNA targets can have significant downstream consequences. For example, its binding to the A-site of the 16S ribosomal RNA induces a conformational change that leads to misreading of the genetic code and inhibition of protein synthesis.[15] Neomycin can also inhibit the function of other RNA molecules, such as ribozymes and the HIV-1 Tat-TAR complex, by binding to their structured domains and altering their conformation.[16][17]

Conclusion

Neomycin demonstrates a high binding affinity for duplex RNA and A-form DNA structures, a phenomenon governed by a combination of electrostatic forces and specific hydrogen bonding. The quantitative data and experimental protocols summarized in this guide provide a robust framework for researchers and drug development professionals working with this important aminoglycoside. Understanding the intricacies of its binding to various nucleic acid targets is crucial for the development of novel RNA-targeted therapeutics and for elucidating the molecular basis of its biological activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Parallel G-quadruplex recognition by neomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure guided fluorescence labeling reveals a two-step binding mechanism of neomycin to its RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. snorrisi.hi.is [snorrisi.hi.is]

- 7. Aminoglycoside binding to the HIV-1 RNA dimerization initiation site: thermodynamics and effect on the kissing-loop to duplex conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Neomycin B Binding Site in T Box Antiterminator Model RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thermodynamics of d(GGGGCCCC) Binding to Neomycin-Class Aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Parallel G-quadruplex recognition by neomycin [frontiersin.org]

- 11. Neomycin-neomycin dimer: an all-carbohydrate scaffold with high affinity for AT-rich DNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recognition of a cognate RNA aptamer by neomycin B: quantitative evaluation of hydrogen bonding and electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Binding of Neomycin-Class Aminoglycoside Antibiotics to Mutant Ribosomes with Alterations in the A Site of 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aminoallyl-utp.com [aminoallyl-utp.com]

- 17. gentamycinsulfate.com [gentamycinsulfate.com]

The Role of Neomycin as a Calcium Channel Protein Inhibitor: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neomycin, an aminoglycoside antibiotic, is a well-documented inhibitor of various calcium channel proteins. Its mechanism of action extends beyond its antimicrobial properties, involving direct and indirect modulation of calcium signaling pathways. This guide provides a comprehensive overview of Neomycin's role as a calcium channel inhibitor, detailing its mechanism of action, summarizing quantitative data on its inhibitory effects, outlining key experimental protocols for its study, and visualizing the affected signaling pathways. The information presented is intended to support further research and drug development efforts targeting calcium channels.

Introduction to Neomycin and Calcium Channels

Neomycin is an antibiotic complex belonging to the aminoglycoside class, first isolated from Streptomyces fradiae.[1] While its primary clinical use is as a topical antibacterial agent to inhibit bacterial protein synthesis, it is also a valuable pharmacological tool for studying cellular signaling processes due to its ability to interact with various cellular components, including ion channels.[1][2]

Calcium channels are integral membrane proteins that govern the influx of calcium ions (Ca²⁺) into cells, a fundamental process in cellular signaling. This influx triggers a vast array of physiological responses, including neurotransmitter release, muscle contraction, and gene expression. Voltage-gated calcium channels (VGCCs), which open in response to changes in membrane potential, are primary targets for pharmacological intervention and are classified into several types, including L-, N-, P/Q-, and T-types.

Mechanism of Action of Neomycin as a Calcium Channel Inhibitor

Neomycin's inhibitory effect on calcium channels is multifaceted and primarily attributed to its polycationic nature. The proposed mechanisms include:

-

Direct Channel Blockade: Neomycin directly obstructs the pore of voltage-gated calcium channels, preventing the influx of Ca²⁺ ions. This action is concentration-dependent and reversible.[3][4][5]

-

Competition with Calcium: As a polycationic molecule, Neomycin competes with divalent cations like Ca²⁺ for binding sites on the external surface of the channel protein.[3] This competition is suggested by the observation that increasing the extracellular calcium concentration can alleviate the inhibitory effect of Neomycin.[4][6]

-

Interaction with Phosphoinositides: Neomycin is known to bind to phosphoinositides, particularly phosphatidylinositol 4,5-bisphosphate (PIP₂), which are crucial for the regulation of many ion channels and signaling proteins. By sequestering PIP₂, Neomycin can indirectly modulate the activity of calcium channels and other signaling pathways.

-

Inhibition of Intracellular Calcium Release: Neomycin can also block the release of calcium from intracellular stores, such as the endoplasmic reticulum, by inhibiting inositol (B14025) 1,4,5-trisphosphate (IP₃)-induced and caffeine-induced Ca²⁺ release.[7][8]

Quantitative Analysis of Neomycin's Inhibitory Efficacy

The inhibitory potency of Neomycin varies depending on the type of calcium channel and the experimental conditions. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) reported in various studies.

| Channel Type/Response | Preparation | IC₅₀ Value | Reference |

| Neuronal L-, N-, and non-L/non-N-type VSCCs | Chick and Rat Brain Tissue | 90 - 400 µM | [9] |

| "Transient" (ICa,t) and "Slowly-inactivating" (ICa,s) Ca²⁺ currents | Clonal GH₃ Pituitary Cells | 100 - 1000 µM | [3] |

| Voltage-gated inward Ba²⁺ current | Freshly isolated basilar arterial myocytes | 32 µM (1.8 mM Ba²⁺) | [4] |

| Voltage-gated inward Ba²⁺ current | Freshly isolated basilar arterial myocytes | 144 µM (10 mM Ba²⁺) | [4] |

| K⁺-induced isometric force | Rat mesenteric and basilar arteries | 70 µM | [4] |

| Voltage-Activated Calcium Channels (VACCs) | Acutely-dissociated rat SCG somata | 0.83 ± 0.11 mM | [5] |

| P-type Ca²⁺ channels (K⁺-evoked [³H]dopamine release) | Rat striatal slices | ~25 µM | [10] |

| Low Ca²⁺-stimulated PTH release | Dispersed bovine parathyroid cells | 30 µM | [8] |

| Dopamine-stimulated cAMP accumulation | Dispersed bovine parathyroid cells | 40 - 50 µM | [8] |

| High K⁺-evoked noradrenaline and adrenaline release | Bovine adrenal chromaffin cells | 0.8 - 1.1 mM | [11] |

| High K⁺-evoked ⁴⁵Ca²⁺ uptake | Bovine adrenal chromaffin cells | 0.09 mM | [11] |

| Depolarization-induced Ca²⁺ release | Isolated triads (T-tubule and sarcoplasmic reticulum) | 5.3 nM | [12] |

Key Experimental Protocols

The investigation of Neomycin's effects on calcium channels involves a variety of sophisticated experimental techniques. Below are outlines of the core methodologies.

5.1 Electrophysiology (Patch-Clamp)

-

Objective: To directly measure the flow of ions through calcium channels in the cell membrane.

-

Methodology:

-

Cell Preparation: Isolate and culture cells expressing the calcium channels of interest (e.g., neurons, pituitary cells, or arterial myocytes).[3][4]

-

Recording Configuration: Establish a whole-cell patch-clamp configuration to control the membrane potential and record the resulting ion currents.

-

Solution Composition: Use extracellular and intracellular solutions designed to isolate calcium currents by blocking other ion channels (e.g., Na⁺ and K⁺ channels). Barium (Ba²⁺) is often used as the charge carrier instead of Ca²⁺ to avoid calcium-dependent inactivation of the channels.[4]

-

Voltage Protocol: Apply a series of voltage steps to activate the voltage-gated calcium channels and record the inward currents.

-

Drug Application: Perfuse the cells with varying concentrations of Neomycin and record the changes in the calcium channel currents.

-

Data Analysis: Analyze the current amplitudes to determine the concentration-response relationship and calculate the IC₅₀ value.[5]

-

5.2 Measurement of Neurotransmitter Release

-

Objective: To assess the effect of Neomycin on a physiological process that is dependent on calcium influx, such as neurotransmitter release.

-

Methodology:

-

Tissue Preparation: Prepare brain slices (e.g., striatum) and pre-incubate them with a radiolabeled neurotransmitter (e.g., [³H]dopamine).[10]

-

Stimulation: Induce neurotransmitter release by depolarizing the tissue with a high concentration of potassium (K⁺).[9][10]

-

Neomycin Treatment: Incubate the slices with different concentrations of Neomycin before and during K⁺ stimulation.

-

Sample Collection: Collect the superfusate at different time points.

-

Quantification: Measure the amount of radiolabeled neurotransmitter released using liquid scintillation counting.

-

Analysis: Compare the amount of neurotransmitter released in the presence and absence of Neomycin to determine its inhibitory effect.[10]

-

5.3 Intracellular Calcium Imaging

-

Objective: To visualize and quantify changes in intracellular calcium concentration in response to stimuli and Neomycin treatment.

-

Methodology:

-

Cell Loading: Load cultured cells with a fluorescent calcium indicator dye (e.g., Fura-2).[8]

-

Stimulation: Stimulate the cells to induce calcium influx or release from internal stores (e.g., with high K⁺ or a receptor agonist).

-

Neomycin Application: Apply Neomycin to the cells before or during stimulation.

-

Fluorescence Microscopy: Use a fluorescence microscope to capture images of the cells at different wavelengths corresponding to the calcium-bound and calcium-free forms of the indicator.

-

Data Analysis: Calculate the ratio of fluorescence intensities to determine the intracellular calcium concentration and its changes over time.

-

Signaling Pathways and Visualizations

Neomycin's inhibition of calcium channels and its interaction with other cellular components can have significant downstream effects on various signaling pathways.

6.1 Inhibition of Gq/11-PLC Signaling Pathway

Neomycin can interfere with the Gq/11-Phospholipase C (PLC) signaling pathway, which is a major pathway for intracellular calcium mobilization.

References

- 1. Neomycin - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Neomycin Sulfate? [synapse.patsnap.com]

- 3. Effects of neomycin on calcium channel currents in clonal GH3 pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neomycin inhibits K+-induced force and Ca2+ channel current in rat arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calcium-sensing receptor: a high-affinity presynaptic target for aminoglycoside-induced weakness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aminoglycoside antibiotics block voltage-dependent calcium channels in intact vertebrate nerve terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Actions of neomycin on electrical light responses, Ca2+ release, and intracellular Ca2+ changes in photoreceptors of the honeybee drone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neomycin mimics the effects of high extracellular calcium concentrations on parathyroid function in dispersed bovine parathyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Actions of neomycin on neuronal L-, N-, and non-L/non-N-type voltage-sensitive calcium channel responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Therapeutically relevant concentrations of neomycin selectively inhibit P-type Ca2+ channels in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neomycin blocks dihydropyridine-insensitive Ca2+ influx in bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neomycin: a novel potent blocker of communication between T-tubule and sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Solubility of Neomycin Sulfate in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of neomycin sulfate (B86663), a widely used aminoglycoside antibiotic. A thorough understanding of its solubility in various laboratory solvents is critical for the development of stable formulations, in vitro assay design, and effective drug delivery systems. This document outlines quantitative and qualitative solubility data, details common experimental protocols for solubility determination, and visualizes key biological and experimental pathways.

Physicochemical Properties of Neomycin Sulfate

Neomycin sulfate is a white to yellowish-white, odorless or nearly odorless, hygroscopic powder. It is a mixture of the sulfate salts of substances produced by the growth of Streptomyces fradiae. The main components are neomycin B and its stereoisomer neomycin C.[1] Its aqueous solutions are dextrorotatory.

Solubility Profile of Neomycin Sulfate

The solubility of neomycin sulfate is highly dependent on the polarity of the solvent. As a polar compound, it exhibits high solubility in aqueous solutions and limited solubility in most organic solvents.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of neomycin sulfate in various laboratory solvents. It is important to note that values can vary slightly between different sources and experimental conditions (e.g., temperature, pH).

| Solvent | Solubility | Qualitative Description | Source(s) |

| Water | 50 mg/mL | Freely Soluble / Very Soluble | [2][3][4] |

| 460 mg/mL | [5] | ||

| 1 g/mL | [6] | ||

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | Soluble | [7][8] |

| Methanol | 0.23 mg/mL | Very Slightly Soluble | [3][9] |

| 0.225 mg/mL | [10] | ||

| Ethanol | 0.10 mg/mL | Very Slightly Soluble | [3][9] |

| 0.095 mg/mL | [10] | ||

| Isopropanol | 0.082 mg/mL | Very Slightly Soluble | [10] |

| Isoamyl Alcohol | 0.247 mg/mL | Sparingly Soluble | [10] |

| Benzene | 0.05 mg/mL | Practically Insoluble | [10] |

| Acetone | Insoluble / Practically Insoluble | Insoluble | [1][2][11][12][13][14] |

| Chloroform | Insoluble / Practically Insoluble | Insoluble | [2][11] |

| Ether | Insoluble / Practically Insoluble | Insoluble | [1][2][11] |

| Dimethyl Sulfoxide (DMSO) | Insoluble | Insoluble | [15] |

Qualitative Solubility Descriptions

Pharmacopoeial sources provide standardized qualitative descriptions of solubility, which are summarized below:

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental aspect of pharmaceutical characterization. The two primary methods employed are for determining equilibrium and kinetic solubility.

Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium solubility represents the saturation point of a compound in a solvent under stable conditions and is considered the gold standard for solubility measurement. The shake-flask method is the most common technique for this determination.

Objective: To determine the thermodynamic equilibrium solubility of neomycin sulfate in a given solvent.

Materials:

-

Neomycin Sulfate powder

-

Selected solvent (e.g., Water, PBS pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

-

Preparation: Add an excess amount of neomycin sulfate powder to a glass vial. The excess solid is crucial to ensure that saturation is reached.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. The agitation speed should be sufficient to keep the solid suspended.[18][19][20]

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, centrifuge the vial at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For further clarification, the collected supernatant can be passed through a syringe filter.

-

Quantification: Dilute the saturated solution with the solvent to a concentration within the calibration range of the analytical method. Analyze the concentration of neomycin sulfate in the diluted solution using a validated HPLC method or another appropriate technique.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[3][17] This method measures the concentration at which a compound precipitates when diluted from a concentrated organic stock into an aqueous buffer.

Objective: To rapidly assess the apparent solubility of neomycin sulfate.

Materials:

-

Neomycin Sulfate dissolved in DMSO (e.g., 10 mg/mL stock solution)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microtiter plates

-

Plate reader (nephelometer or UV-Vis spectrophotometer)

-

Liquid handling robotics (optional, for high-throughput)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of neomycin sulfate in DMSO.

-

Serial Dilution: Add the DMSO stock solution to the wells of a 96-well plate. Then, add the aqueous buffer to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a shorter period than equilibrium methods (e.g., 1-2 hours).

-

Detection of Precipitation:

-

Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.[3]

-

Direct UV Assay: After incubation, filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate to determine the concentration of the dissolved compound.[3]

-

-

Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

Neomycin's primary mechanism of antibacterial action is the inhibition of protein synthesis. It irreversibly binds to the 16S rRNA of the 30S ribosomal subunit in bacteria.[21] This binding interferes with the decoding site, causing misreading of the mRNA and the incorporation of incorrect amino acids into the growing polypeptide chain.[10][22] This leads to the production of nonfunctional or toxic proteins and ultimately results in bacterial cell death.

References

- 1. uspbpep.com [uspbpep.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Neomycin Interferes with Phosphatidylinositol-4,5-Bisphosphate at the Yeast Plasma Membrane and Activates the Cell Wall… [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. Solubility Measurements | USP-NF [uspnf.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. scribd.com [scribd.com]

- 10. What is the mechanism of Neomycin Sulfate? [synapse.patsnap.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. biorelevant.com [biorelevant.com]

- 13. mdpi.com [mdpi.com]

- 14. Neomycin induces high-affinity agonist binding of G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of the phospholipase-C inhibitor, U73122, on signaling and secretion in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of phospholipase C with neomycin improves metabolic and neurologic outcome following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. enamine.net [enamine.net]

- 18. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 20. Influencing Factors of Equilibrium Solubility Measurement of Low-solubility Drugs [journal11.magtechjournal.com]

- 21. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 22. microbenotes.com [microbenotes.com]

Methodological & Application

Application Notes: Utilizing Neomycin Sulfate for Selection of Transformed Prokaryotic Cells

References

- 1. cdn.who.int [cdn.who.int]

- 2. What is the mechanism of Neomycin Sulfate? [synapse.patsnap.com]

- 3. youtube.com [youtube.com]

- 4. interchim.fr [interchim.fr]

- 5. A mutant neomycin phosphotransferase II gene reduces the resistance of transformants to antibiotic selection pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. invivogen.com [invivogen.com]

- 7. molecular biology - Neomycin resistance gene in E. coli stb3 cells - Biology Stack Exchange [biology.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. Minimal inhibitory concentration of neomycin - Bacteria Escherichia coli - BNID 100765 [bionumbers.hms.harvard.edu]

Protocol for Using Neomycin Resistance Gene (neo) in Stable Cell Line Generation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of stable cell lines, which have foreign DNA integrated into their genome, is a cornerstone for various applications in biomedical research and drug discovery.[1][2] This technique allows for the long-term and reproducible expression of a gene of interest, which is crucial for studying gene function, producing recombinant proteins, and developing cell-based assays.[3] One of the most widely used methods for selecting these genetically modified cells involves the neomycin resistance gene (neo).[4]

The neo gene encodes for an aminoglycoside 3'-phosphotransferase (APH) that inactivates the antibiotic G418 (also known as Geneticin®) through phosphorylation.[4][5][6] G418 is an aminoglycoside antibiotic that is toxic to both prokaryotic and eukaryotic cells by inhibiting protein synthesis via binding to the 80S ribosomal subunit.[6][7] Cells that have successfully integrated a plasmid containing the neo gene can express APH, rendering them resistant to G418 and allowing for their selective growth.[4][5]

This document provides a detailed protocol for establishing stable mammalian cell lines using the neomycin resistance gene for selection. It covers vector preparation, transfection, determination of optimal G418 concentration, selection and isolation of stable clones, and verification of the resulting cell lines.

Mechanism of Action and Selection Principle

The principle behind this selection strategy is straightforward. A plasmid vector is engineered to contain both the gene of interest and the neo gene.[8] Upon introduction into a host cell line, a small fraction of the cells will integrate this plasmid into their genomic DNA.[2] When the entire cell population is cultured in the presence of G418, only the cells that have successfully integrated and are expressing the neo gene will survive and proliferate.[4] The untransfected cells, lacking the resistance gene, will be eliminated.[1]

Experimental Protocols

Plasmid Vector Preparation

Successful generation of a stable cell line begins with a high-quality plasmid DNA vector.

Vector Components:

-

Gene of Interest (GOI): The cDNA of the protein to be expressed.

-

Promoter: A strong eukaryotic promoter (e.g., CMV, SV40) to drive the expression of the GOI.

-

Neomycin Resistance Gene (neo): Confers resistance to G418.[8]

-

Prokaryotic Origin of Replication and Selection Marker: For plasmid amplification in bacteria (e.g., pBR322 ori and ampicillin (B1664943) resistance).

Protocol:

-

Clone your gene of interest into a mammalian expression vector containing the neo gene.

-

Transform the plasmid into a suitable E. coli strain for amplification.

-

Purify the plasmid DNA using a high-quality plasmid purification kit (e.g., endotoxin-free). The quality of the DNA is critical for efficient transfection.[8]

-

Verify the integrity of the plasmid by restriction enzyme digestion and sequencing.

-

For potentially higher integration efficiency, linearize the plasmid with a restriction enzyme that cuts in a non-essential region of the plasmid, such as within the bacterial backbone.[9]

Determination of Optimal G418 Concentration (Kill Curve)

The susceptibility to G418 varies significantly among different cell lines.[3][10] Therefore, it is crucial to determine the minimum concentration of G418 that effectively kills the non-transfected host cells within a reasonable timeframe (typically 7-14 days).[11][12] This is achieved by performing a "kill curve" experiment.

Protocol:

-

Seed the parental (non-transfected) cells in a 24-well plate at a density that allows for several days of growth without reaching confluency.[12]

-

The following day, replace the medium with fresh medium containing a range of G418 concentrations (e.g., 0, 100, 200, 400, 600, 800, 1000, 1200, 1400 µg/mL).[3][10][12] Include a "no antibiotic" control.[12]

-

Incubate the cells and replace the G418-containing medium every 2-3 days.[3][13]

-

Observe the cells daily and record the percentage of viable cells at regular intervals for up to 14 days.[3][11]

-

The optimal G418 concentration for selection is the lowest concentration that results in complete cell death of the non-transfected cells within 7-10 days.[11][14]

Data Presentation: G418 Kill Curve

| G418 Concentration (µg/mL) | Day 3 (% Viability) | Day 7 (% Viability) | Day 10 (% Viability) | Day 14 (% Viability) |

| 0 | 100 | 100 | 100 | 100 |

| 100 | 80 | 50 | 20 | 5 |

| 200 | 60 | 20 | 5 | 0 |

| 400 | 30 | 5 | 0 | 0 |

| 600 | 10 | 0 | 0 | 0 |

| 800 | 5 | 0 | 0 | 0 |

| 1000 | <1 | 0 | 0 | 0 |

Note: The above data is an example. Actual results will vary depending on the cell line.

Transfection and Selection of Stable Transfectants

Various methods can be used to introduce the plasmid DNA into the cells, including lipofection-based reagents, electroporation, and viral transduction.[3][15]

Protocol:

-

Seed the host cells in a 6-well or 10 cm plate and grow to the recommended confluency for transfection (typically 70-90%).

-

Transfect the cells with the neo-containing plasmid using your method of choice. It is advisable to include a negative control (mock transfection) and a positive control (e.g., a plasmid expressing a fluorescent protein).[16]

-

Allow the cells to recover and express the resistance gene for 24-48 hours in their regular growth medium without G418.[3][10]

-

After the recovery period, split the cells at a low density (e.g., 1:5 or 1:10) into fresh medium containing the predetermined optimal concentration of G418.[13][17] It is important that the cells are actively dividing during selection.[17]

-

Replace the selective medium every 3-4 days to maintain the antibiotic pressure.[17]

-

Monitor the cells for the formation of resistant colonies (foci), which may take 1 to 3 weeks to appear.[1][17] During this time, most of the untransfected cells will die.[18]

Isolation and Expansion of Clonal Cell Lines

Once visible colonies have formed, they can be isolated and expanded to generate clonal cell lines, where every cell is derived from a single parental cell.

Protocol:

-

Identify well-isolated, healthy-looking colonies.

-

Method 1: Cloning Cylinders.

-

Place a cloning cylinder pre-coated with sterile vacuum grease around a single colony.

-

Add a small volume of trypsin-EDTA to the cylinder to detach the cells.

-

Aspirate the cell suspension and transfer it to a well of a 24-well plate containing selective medium.

-

-

Method 2: Pipette Tip.

-

Gently scrape a colony with a sterile pipette tip and transfer the cells into a well of a 24-well plate with selective medium.[18]

-

-

Expand the isolated clones in selective medium. Initially, a higher concentration of G418 may be used for selection, which can be reduced for routine maintenance (e.g., from 400 µg/mL to 200 µg/mL).[4][18]

-

Cryopreserve early passage stocks of each clone.[18]

Verification and Characterization of Stable Cell Lines

It is essential to verify the integration of the transgene and its expression in the selected clones.

Protocol:

-

Genomic DNA PCR: Confirm the presence of the transgene in the genomic DNA of the stable clones.

-

Reverse Transcription PCR (RT-PCR) or quantitative PCR (qPCR): Detect the mRNA expression of the gene of interest.

-

Western Blotting: Confirm the expression of the protein of interest at the correct molecular weight.[18]

-

Immunofluorescence or Flow Cytometry: Verify protein expression and localization within the cells.

-

Functional Assays: Perform relevant assays to confirm the functionality of the expressed protein.

-

Stability Study: Culture the stable cell line for an extended period (e.g., >20 passages) with and without selective pressure to ensure the stability of transgene expression.

Data Presentation: Characterization of Stable Clones

| Clone ID | Transgene Integration (gDNA PCR) | Transgene Expression (qPCR - Relative Fold Change) | Protein Expression (Western Blot - Relative Intensity) |

| Clone A | + | 150 | +++ |

| Clone B | + | 50 | + |

| Clone C | + | 200 | ++++ |

| Parental | - | 1 | - |

Workflow and Visualization

The overall workflow for generating a stable cell line using neomycin selection is summarized in the following diagram.

References

- 1. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Stable Transfection | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 3. knowledge.lonza.com [knowledge.lonza.com]

- 4. G418 - Wikipedia [en.wikipedia.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. invivogen.com [invivogen.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 11. astralscientific.com.au [astralscientific.com.au]

- 12. takara.co.kr [takara.co.kr]

- 13. Star Republic: Guide for Biologists [sciencegateway.org]

- 14. G418 Kill curve protocol [protocols.io]

- 15. bosterbio.com [bosterbio.com]

- 16. Protocol of Stable Cell Line Generation - Creative BioMart [creativebiomart.net]

- 17. abo.com.pl [abo.com.pl]

- 18. home.sandiego.edu [home.sandiego.edu]

Application of Neomycin,(S) to Prevent Bacterial Contamination in Mammalian Cell Culture

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Neomycin, an aminoglycoside antibiotic, is a widely utilized tool in mammalian cell culture for the prevention of bacterial contamination. It exhibits broad-spectrum activity against a range of Gram-negative and some Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial protein synthesis, leading to cell death. While effective, it is crucial to use neomycin at an optimal concentration that is sufficient to eliminate or prevent bacterial growth without inducing significant cytotoxicity in the mammalian cell line of interest. These application notes provide detailed protocols and data to guide researchers in the effective use of neomycin for maintaining aseptic cell cultures.

Mechanism of Action

Neomycin exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of susceptible bacteria.[1][2] This binding interferes with the initiation complex, causes misreading of the mRNA codon, and ultimately inhibits protein synthesis, which is essential for bacterial viability.[1] Mammalian cells are generally less susceptible to neomycin because their ribosomes have a different structure (80S) compared to bacterial ribosomes (70S). However, at high concentrations, neomycin can exhibit cytotoxicity in mammalian cells, potentially through off-target effects, including interactions with mitochondrial ribosomes which share similarities with prokaryotic ribosomes.

Data Presentation

The effective concentration of neomycin can vary depending on the target bacteria and the specific mammalian cell line being cultured. The following tables summarize key quantitative data for neomycin's antibacterial efficacy and its cytotoxic effects on various mammalian cell lines. It is important to note that these values should be used as a starting point, and the optimal concentration for a specific application should be determined empirically.

| Bacterium | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference(s) |

| Escherichia coli | 1 - <8 | [1][2] |

| Staphylococcus aureus | 0.5 | |

| Pseudomonas aeruginosa | 4 | |

| Proteus vulgaris | 0.25 | [1] |

| Enterobacter cloacae | >16 | [1] |

| Cell Line | Observation | Concentration (µg/mL) | Reference(s) |

| BHK-21 (Syrian golden hamster kidney) | Significant decrease in viability after 24h exposure. | 9000, 10000, 20000 | [1] |

| FEA (feline embryonic fibroblast) | Significant decrease in viability after 24h exposure. | 3000 | [1] |

| VERO (African green monkey kidney) | No significant decrease in viability at lower concentrations after 24h exposure. | up to 20000 | [1] |

| HeLa (Human cervical cancer) | 37% inhibition of cell number at the highest concentration tested. | 3000 | |

| HEK293 (Human embryonic kidney) | Suggested range for selection of neomycin-resistant cells. A kill curve is highly recommended. | 200 - 500 | [2] |

| CHO (Chinese hamster ovary) | Reported concentration for selection of neomycin-resistant cells. High resistance noted. | 400 - 2000 | [3] |

| Jurkat (Human T lymphocyte) | Concentration of G418 (a neomycin analogue) for selection of neomycin-resistant cells. | 1000 |

Experimental Protocols

Protocol 1: Preparation of Neomycin Stock Solution

This protocol describes the preparation of a 10 mg/mL neomycin stock solution.

Materials:

-

Neomycin sulfate (B86663) powder

-

Nuclease-free water or Phosphate-Buffered Saline (PBS), sterile

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile syringe filter (0.22 µm)

-

Sterile storage tubes (e.g., 1.5 mL microcentrifuge tubes)

Procedure:

-

Weigh out the desired amount of neomycin sulfate powder in a sterile conical tube. For a 10 mg/mL stock solution, weigh 100 mg of neomycin sulfate for a final volume of 10 mL.

-

Add the appropriate volume of sterile nuclease-free water or PBS to the conical tube.

-

Gently vortex or swirl the tube until the neomycin sulfate is completely dissolved.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

-

Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles and reduces the risk of contamination.

-

Label the aliquots with the name of the solution, concentration, and date of preparation.

-

Store the aliquots at -20°C.

Protocol 2: Determining the Optimal Neomycin Concentration (Kill Curve)

To determine the lowest effective concentration of neomycin that prevents bacterial growth without being toxic to your mammalian cells, a "kill curve" or dose-response experiment is essential.

Materials:

-

Your mammalian cell line of interest

-

Complete cell culture medium

-

Neomycin stock solution (e.g., 10 mg/mL)

-

Multi-well culture plates (e.g., 24-well or 96-well)

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Seeding: Seed your cells in a multi-well plate at their normal seeding density. Allow the cells to adhere and resume proliferation (typically 12-24 hours).

-

Prepare Neomycin Dilutions: Prepare a series of dilutions of the neomycin stock solution in complete culture medium. A suggested range to test is 0, 10, 25, 50, 100, 200, 400, 800, and 1000 µg/mL.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of neomycin. Include a "no neomycin" control.

-

Incubation and Observation: Incubate the plate under standard culture conditions (e.g., 37°C, 5% CO₂). Observe the cells daily for signs of cytotoxicity, such as changes in morphology, detachment, and reduced proliferation.

-

Determine Cell Viability: After a set period (e.g., 48-72 hours, or up to 7 days for stable selection), determine the percentage of viable cells in each well using a viability assay (e.g., Trypan Blue exclusion, MTT assay).

-

Analysis: Plot the percentage of viable cells against the neomycin concentration. The optimal concentration for routine contamination prevention is the lowest concentration that effectively inhibits bacterial growth (if a contamination is present) while maintaining high cell viability (e.g., >90%).

Protocol 3: Routine Use of Neomycin for Bacterial Contamination Prevention

Once the optimal, non-toxic concentration is determined, neomycin can be added to the cell culture medium for routine use.

Materials:

-

Complete cell culture medium

-

Neomycin stock solution (e.g., 10 mg/mL)

Procedure:

-

Thaw an aliquot of the neomycin stock solution.

-

Calculate the volume of the stock solution needed to achieve the desired final concentration in your culture medium. For example, to prepare 500 mL of medium with a final neomycin concentration of 50 µg/mL using a 10 mg/mL stock solution:

-

(50 µg/mL) * (500 mL) = 25000 µg = 25 mg of neomycin needed.

-

(25 mg) / (10 mg/mL) = 2.5 mL of stock solution.

-

-

Aseptically add the calculated volume of neomycin stock solution to the bottle of complete culture medium.

-

Mix the medium thoroughly by inverting the bottle several times.

-

The medium is now ready for use. Store the supplemented medium at 4°C.

Important Considerations

-

Cytotoxicity: Neomycin can be toxic to mammalian cells at high concentrations.[4] It is crucial to determine the optimal concentration for your specific cell line.

-

Stability: Neomycin solutions are stable for a limited time at 37°C in culture medium. It is recommended to use freshly prepared supplemented medium. Stock solutions are stable for longer periods when stored at -20°C.

-

Spectrum of Activity: Neomycin is primarily effective against Gram-negative bacteria. It has limited activity against some Gram-positive bacteria and is not effective against fungi (yeast and molds) or mycoplasma. For broader protection, a combination of antibiotics may be necessary.

-

Resistance: The routine use of antibiotics can lead to the development of resistant bacterial strains. It is good practice to periodically culture cells without antibiotics to unmask any low-level, resistant infections.

-

G418 vs. Neomycin: For the selection of cells that have been transfected with a neomycin resistance gene (neo), Geneticin® (G418 sulfate) is typically used. G418 is an aminoglycoside antibiotic that is more potent and generally more effective for selecting resistant eukaryotic cells than neomycin sulfate.

Troubleshooting

-

Persistent Contamination: If bacterial contamination persists despite the use of neomycin, consider the following:

-

The contaminating bacteria may be resistant to neomycin.

-

The contamination may be due to fungi or mycoplasma, which are not susceptible to neomycin.

-

Review and reinforce aseptic technique in all cell culture procedures.

-

-

Cell Toxicity: If you observe signs of cytotoxicity (e.g., reduced proliferation, cell death, morphological changes), the concentration of neomycin may be too high. Perform a kill curve experiment to determine a lower, non-toxic concentration.

Conclusion

Neomycin is a valuable tool for preventing bacterial contamination in mammalian cell culture when used appropriately. By carefully determining the optimal concentration for each specific cell line, researchers can maintain the integrity of their cultures and ensure the reliability of their experimental results. Always practice strict aseptic technique as the primary defense against contamination.

References

In vitro use of Neomycin,(S) for studying aminoglycoside ototoxicity in animal models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Neomycin,(S) in vitro to model and study the mechanisms of aminoglycoside-induced ototoxicity in animal models. The following sections detail the underlying signaling pathways, quantitative data from key studies, and step-by-step experimental protocols.

Introduction to Neomycin-Induced Ototoxicity

Neomycin, a member of the aminoglycoside class of antibiotics, is well-known for its ototoxic side effects, which can lead to permanent hearing loss. This toxicity is primarily directed towards the sensory hair cells within the cochlea and vestibular system of the inner ear. In vitro models are invaluable tools for dissecting the molecular mechanisms of neomycin-induced hair cell death and for screening potential otoprotective compounds. These models, primarily utilizing organ of Corti explants and cochlear cell lines, allow for controlled exposure to neomycin and detailed analysis of the subsequent cellular and molecular events.

Key Signaling Pathways in Neomycin Ototoxicity

Neomycin-induced hair cell death is a complex process involving multiple interconnected signaling pathways, primarily culminating in apoptosis. A key initiating event is the generation of reactive oxygen species (ROS), which triggers downstream cascades.

One of the central pathways activated by ROS is the c-Jun N-terminal kinase (JNK) signaling pathway.[1] Oxidative stress leads to the activation of apoptosis signal-regulating kinase 1 (ASK1), which in turn phosphorylates and activates JNK.[1] Activated JNK is upstream of mitochondrial-mediated apoptosis, promoting the release of cytochrome c.[1][2] Cytochrome c release subsequently activates caspase-9, which then activates the executioner caspase-3, leading to apoptotic cell death.[1][2]